2,6-Dibromodibenzo[b,d]furan
Overview
Description
2,6-Dibromodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. It is characterized by the presence of two bromine atoms at the 2 and 6 positions on the dibenzofuran ring. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. The bromine substituents enhance the reactivity of the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often performed in an inert solvent such as carbon tetrachloride or chloroform, with the reaction mixture being irradiated with ultraviolet light to initiate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The furan ring can undergo oxidation to form dibenzofuran-2,6-dione, while reduction reactions can lead to the formation of dihydrodibenzofuran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Dibenzofuran-2,6-dione.
Reduction Products: Dihydrodibenzofuran derivatives.
Scientific Research Applications
2,6-Dibromodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Dibromodibenzo[b,d]furan depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine substituents.
2,8-Dibromodibenzo[b,d]furan: A similar compound with bromine atoms at the 2 and 8 positions.
4,6-Dibromodibenzo[b,d]furan: Another isomer with bromine atoms at the 4 and 6 positions.
Uniqueness
2,6-Dibromodibenzo[b,d]furan is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atoms affects the electronic distribution within the molecule, making it distinct from other dibromodibenzofuran isomers.
Properties
IUPAC Name |
2,6-dibromodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXUXSLVQOLTMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623420 | |
Record name | 2,6-Dibromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-31-0 | |
Record name | 2,6-Dibromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.